molecular formula C19H20O4 B1292241 2-Acetoxy-4'-butoxybenzophenone CAS No. 890098-56-3

2-Acetoxy-4'-butoxybenzophenone

Cat. No. B1292241
CAS RN: 890098-56-3
M. Wt: 312.4 g/mol
InChI Key: OQRLSPZBDMEJGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetoxy-4'-butoxybenzophenone is a chemical compound that is related to various benzophenone derivatives studied for their photochemical properties and potential applications. While the specific compound is not directly mentioned in the provided papers, the related compounds discussed offer insights into the chemical behavior and synthesis pathways that could be relevant to 2-Acetoxy-4'-butoxybenzophenone.

Synthesis Analysis

The synthesis of benzophenone derivatives often involves photochemical reactions or the use of reagents to introduce specific functional groups. For instance, the photo-Fries rearrangement of p-Methoxyphenyl o-acetoxybenzoate leads to the formation of 2′-acetoxy-2-hydroxy-5-methoxybenzophenone with good yield . This suggests that similar photochemical methods could potentially be applied to synthesize 2-Acetoxy-4'-butoxybenzophenone. Additionally, the synthesis of 2-Hydroxy-4-methoxybenzophenone from 2,4-dihydroxybenzophenone using dimethyl sulfate in acetone indicates that solvent polarity and reaction conditions are critical factors in the synthesis of benzophenone derivatives .

Molecular Structure Analysis

The molecular structure of benzophenone derivatives is often confirmed using techniques such as NMR spectroscopy and X-ray crystallography. For example, the structure of 4-(4′-acetoxybenzylidene)-2-methyl-5-oxazolone and its derivatives was elucidated using NMR spectroscopy . The crystal structures of carboxylic acid derivatives have been determined by X-ray diffraction, which provides detailed information about the molecular conformation and intermolecular interactions . These techniques would be essential for analyzing the molecular structure of 2-Acetoxy-4'-butoxybenzophenone.

Chemical Reactions Analysis

Benzophenone derivatives undergo various chemical reactions, including transacylation and cyclization, as seen in the photochemical synthesis of 2-methoxyxanthone . Basic hydrolysis and treatment with acetic acid can lead to the formation of phenylpropenoic acid derivatives . These reactions highlight the reactivity of the acetoxy group and the potential for structural modification in benzophenone derivatives, which could be relevant for understanding the chemical reactions of 2-Acetoxy-4'-butoxybenzophenone.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzophenone derivatives are influenced by their molecular structure. The presence of different functional groups, such as hydroxy, methoxy, and acetoxy, can affect properties like solubility, melting point, and reactivity. The synthesis of 2-Hydroxy-4-methoxybenzophenone demonstrates the importance of solvent choice and reaction conditions in achieving high yields and purity . These factors would also be important in determining the physical and chemical properties of 2-Acetoxy-4'-butoxybenzophenone.

Scientific Research Applications

Environmental Monitoring and Safety

2-Acetoxy-4'-butoxybenzophenone, as part of the benzophenone family, is relevant in environmental science, particularly in monitoring water safety. Negreira et al. (2009) developed a method for determining hydroxylated benzophenone UV absorbers in environmental water samples using liquid chromatography-tandem mass spectrometry. This method highlighted the presence of similar compounds in aquatic environments, especially in raw wastewater samples, and their persistence through sewage treatment processes, indicating the environmental footprint of such chemicals and their derivatives (Negreira, Rodríguez, Ramil, Rubí, & Cela, 2009).

Synthetic Applications

2-Acetoxy-4'-butoxybenzophenone serves as a building block in synthetic chemistry, illustrating the versatility of benzophenone derivatives in generating nucleophilic carbenes for various synthetic applications. Warkentin (2009) discussed how 2,5-dihydro-1,3,4-oxadiazoles with heteroatom substituents can be utilized for the thermal generation of acetoxy(alkoxy)-carbenes, showing the compound's role in facilitating nucleophilic reactions and the synthesis of complex molecules (Warkentin, 2009).

Antioxidant and Health Impact Studies

Benzophenone derivatives, including 2-Acetoxy-4'-butoxybenzophenone, are explored for their antioxidant properties and potential health implications. Wang and Kannan (2019) studied synthetic phenolic antioxidants like butylated hydroxytoluene (BHT), sharing structural similarity with 2-Acetoxy-4'-butoxybenzophenone, to assess human exposure and the effects of such compounds. Their work provides a basis for understanding how similar compounds might interact within biological systems and their potential risks or benefits (Wang & Kannan, 2019).

Drug Discovery and Biological Activities

In the realm of drug discovery and development, derivatives of benzophenone such as 2-Acetoxy-4'-butoxybenzophenone are pivotal. Research by Tyagi et al. (2008) into novel 4-methylcoumarins highlighted the modulation of receptor proteins by acetoxy derivatives of similar compounds, demonstrating their potential as leads in the design of new therapeutic agents targeting specific protein functions (Tyagi, Tyagi, Raj, & Gupta, 2008).

properties

IUPAC Name

[2-(4-butoxybenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O4/c1-3-4-13-22-16-11-9-15(10-12-16)19(21)17-7-5-6-8-18(17)23-14(2)20/h5-12H,3-4,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQRLSPZBDMEJGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)C2=CC=CC=C2OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90641587
Record name 2-(4-Butoxybenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetoxy-4'-butoxybenzophenone

CAS RN

890098-56-3
Record name Methanone, [2-(acetyloxy)phenyl](4-butoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890098-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Butoxybenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.